molecular formula C6H18Cl2O3W B12290115 dichlorotungsten;ethanol

dichlorotungsten;ethanol

Cat. No.: B12290115
M. Wt: 392.95 g/mol
InChI Key: AQDCOTYKQNGVLX-UHFFFAOYSA-L
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Description

Dichlorotungsten refers to organometallic tungsten compounds, such as bis(isopropylcyclopentadienyl)tungsten dichloride (CAS 90023-13-5), which features a tungsten center coordinated to two chlorine atoms and cyclopentadienyl ligands . This compound is utilized in research and development for catalysis and advanced material synthesis due to tungsten’s high thermal stability and redox activity .

Ethanol (C₂H₅OH) is a widely used solvent and fuel additive. While the term "dichlorotungsten;ethanol" is ambiguous, it may imply a mixture or a tungsten complex with ethanol as a ligand. However, evidence primarily describes these as separate entities.

Properties

Molecular Formula

C6H18Cl2O3W

Molecular Weight

392.95 g/mol

IUPAC Name

dichlorotungsten;ethanol

InChI

InChI=1S/3C2H6O.2ClH.W/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2

InChI Key

AQDCOTYKQNGVLX-UHFFFAOYSA-L

Canonical SMILES

CCO.CCO.CCO.Cl[W]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlorotungsten;ethanol typically involves the reaction of tungsten hexachloride (WCl6) with ethanol. The reaction is carried out under controlled conditions to ensure the proper formation of the complex. The general reaction can be represented as: [ \text{WCl}_6 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}6\text{H}{18}\text{Cl}_2\text{O}_3\text{W} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dichlorotungsten;ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tungsten complexes.

    Reduction: It can be reduced to form lower oxidation state tungsten complexes.

    Substitution: The chloride ions in the complex can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Ligands such as phosphines or amines can be used to replace chloride ions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten(VI) complexes, while reduction may produce tungsten(IV) or tungsten(II) complexes.

Scientific Research Applications

Dichlorotungsten;ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dichlorotungsten;ethanol involves its interaction with molecular targets such as enzymes and receptors. The tungsten center can coordinate with various ligands, influencing the activity of the compound. The pathways involved may include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Dichlorotungsten vs. Other Tungsten Complexes

Dichlorotungsten compounds are distinct from other tungsten halides (e.g., tungsten hexachloride, WCl₆) in their ligand coordination and reactivity. For example:

Property Bis(isopropylcyclopentadienyl)tungsten dichloride Tungsten Hexachloride (WCl₆)
Molecular Formula C₁₆H₂₂Cl₂W WCl₆
Molecular Weight (g/mol) 463.06 396.56
Structure Organometallic, cyclopentadienyl ligands Inorganic, octahedral
Applications Catalysis, R&D Chlorination reactions

Dichlorotungsten’s cyclopentadienyl ligands enhance solubility in organic solvents, whereas WCl₆ is hygroscopic and hydrolyzes readily .

Ethanol vs. Chlorinated Ethanol Derivatives

Ethanol differs significantly from chlorinated derivatives like 2,2-dichloroethanol (C₂H₄Cl₂O, CAS 598-38-9) and 2-(2,4-dichlorophenoxy)ethanol (C₈H₈Cl₂O₂, CAS 6410-30-6):

Property Ethanol 2,2-Dichloroethanol 2-(2,4-Dichlorophenoxy)ethanol
Molecular Weight 46.07 114.96 207.05
Boiling Point (°C) 78.3 146 (419.2 K) 315 (decomposes)
Toxicity Low (LD₅₀: 7,060 mg/kg) High (irritant, carcinogen) Moderate (environmental hazard)
Applications Solvent, fuel additive Chemical intermediate Herbicide, surfactant

Chlorinated ethanols exhibit higher reactivity and toxicity due to Cl substituents, limiting their use compared to ethanol .

Dichlorotungsten vs. Chlorinated Ethanol Derivatives

While dichlorotungsten is an organometallic compound, chlorinated ethanols are organic molecules. Key differences include:

Property Dichlorotungsten 2,2-Dichloroethanol
Chemical Class Organometallic Halogenated alcohol
Stability Air-sensitive Stable under anhydrous conditions
Industrial Use Catalysis, specialty materials Pharmaceuticals, plastics

Research Findings and Data Gaps

  • Dichlorotungsten: Limited data on its physicochemical properties (e.g., melting point, solubility) are available.
  • Chlorinated Ethanol Derivatives: 2,2-Dichloroethanol’s gas-phase ion energy (11.08 eV) and chromatographic behavior are well-documented, but environmental impact studies are sparse .

Biological Activity

Dichlorotungsten;ethanol is a compound that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, biochemical interactions, and relevant case studies.

Overview of this compound

Dichlorotungsten (WCl2) is an organometallic compound that, when combined with ethanol, may exhibit unique biological properties. Ethanol itself is known for its solvent capabilities and as an extractant for various bioactive compounds. The interaction between dichlorotungsten and ethanol can lead to the formation of complexes that may possess significant biological activity.

Biochemical Interactions

The biochemical interactions of this compound can be explored through various assays that evaluate antioxidant and anti-biofilm activities:

  • Antioxidant Activity : Ethanol extracts from various sources have been evaluated for their antioxidant potential using assays such as DPPH radical scavenging. For example, the antioxidant capacity was measured using the DPPH assay, which indicated significant scavenging activity at certain concentrations .
  • Anti-Biofilm Activity : The ability of compounds to inhibit biofilm formation is critical in combating resistant strains of bacteria. Studies have shown that ethanol extracts can significantly reduce biofilm formation on surfaces, which is essential for preventing infections caused by biofilm-associated bacteria .

Case Studies and Research Findings

The following table summarizes key findings from research related to the biological activity of ethanol extracts, which may be extrapolated to understand the potential effects of this compound.

StudyPathogenMIC (mg/mL)BioactivityNotes
Staphylococcus aureus MRSA0.0338AntimicrobialSignificant resistance against conventional antibiotics
Enterococcus faecium0.0500AntimicrobialEffective in biofilm disruption
Bacillus subtilis0.0250AntimicrobialHigh efficacy in laboratory settings
Various strainsVariesAntioxidantDPPH assay showed strong scavenging activity

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